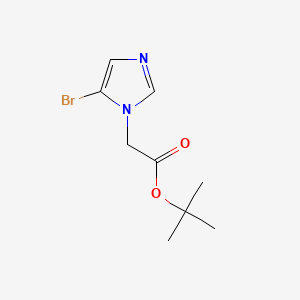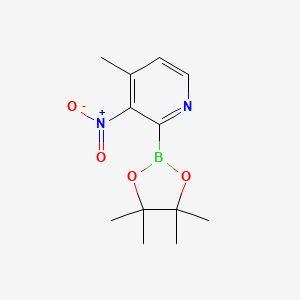
4-メチル-3-ニトロ-2-(4,4,5,5-テトラメチル-1,3,2-ジオキサボロラン-2-イル)ピリジン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-3-nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is an organic compound that belongs to the class of boronic esters.
科学的研究の応用
鈴木・宮浦カップリング
この化合物は、広く用いられている遷移金属触媒による炭素-炭素結合形成反応である鈴木・宮浦(SM)クロスカップリングで使用されます。 . SMカップリングの成功は、非常に穏和で官能基耐性のある反応条件と、比較的安定で、容易に調製され、一般的に環境に優しい有機ホウ素試薬の組み合わせに由来します。 .
プロト脱ボロン化
この化合物のようなピナコールボロン酸エステルは、有機合成において非常に貴重なビルディングブロックです。 1°、2°、および3°アルキルボロン酸エステルのプロト脱ボロン化は、重要な用途です。 . このプロセスにより、アルケンの正式なアンチマルコフニコフ型ヒドロメチル化が可能になります。これは価値のあるが未知の変換です。 .
新規ピリダジノ[4,5-b]インドール-4-オンの合成
この化合物は、新規ピリダジノ[4,5-b]インドール-4-オンの合成に使用されます。 . これらは、顕著な抗菌活性を持つ物質を得るために合成された新規化合物です。 .
有機中間体
この化合物は、ホウ酸塩およびスルホンアミド基を有する有機中間体であり、求核反応およびアミド化反応によって合成することができます。 . それは、結晶学的および立体配座的分析のために特徴付けられています。 .
薬物担体の構築
この化合物に見られるようなボロン酸エステル結合は、構築条件が簡単で、生体適合性が高く、pH、グルコース、ATPなどの生物体内のさまざまな微小環境の変化に応答できるため、刺激応答性薬物担体の構築に広く使用されています。 .
蛍光プローブ
ホウ酸化合物も、過酸化水素、糖、銅およびフッ化物イオン、およびカテコールアミンを識別するための蛍光プローブとして使用できます。<a aria-label="4: 6. 蛍光プローブ" data-citationid="70e530fa-c116-2185-7521-e06d8e0756db-32" h="ID=SERP,5015.1" href="https://link.springer.
作用機序
Target of Action
Boronic esters, such as this compound, are often used in organic synthesis, particularly in suzuki-miyaura cross-coupling reactions . In these reactions, the boronic ester acts as a nucleophile, targeting electrophilic carbon atoms in other organic molecules .
Mode of Action
In Suzuki-Miyaura cross-coupling reactions, the boronic ester undergoes transmetalation, a process where it transfers its organic group to a metal catalyst, typically palladium . This reaction is facilitated by a base, which activates the boronic ester for transmetalation . The resulting organopalladium species then undergoes reductive elimination, forming a new carbon-carbon bond .
Biochemical Pathways
The biochemical pathways affected by this compound are largely dependent on the specific context of its use. In the context of organic synthesis, the compound can contribute to the formation of complex organic structures through the creation of new carbon-carbon bonds .
Pharmacokinetics
It’s important to note that boronic esters, including this compound, are generally considered to be stable and readily prepared . They are also known to be relatively environmentally benign .
Result of Action
The result of the action of this compound is the formation of new carbon-carbon bonds, which can lead to the synthesis of complex organic molecules . The exact molecular and cellular effects would depend on the specific molecules being synthesized and their subsequent interactions within a biological system.
Action Environment
The action, efficacy, and stability of “4-Methyl-3-nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine” can be influenced by various environmental factors. For instance, the pH can strongly influence the rate of the Suzuki-Miyaura coupling reaction . Additionally, the compound should be stored under inert gas and in a cool, dry place to maintain its stability .
特性
IUPAC Name |
4-methyl-3-nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BN2O4/c1-8-6-7-14-10(9(8)15(16)17)13-18-11(2,3)12(4,5)19-13/h6-7H,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZBRCSACIZZAAW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=NC=CC(=C2[N+](=O)[O-])C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80694466 |
Source


|
| Record name | 4-Methyl-3-nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80694466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1310384-89-4 |
Source


|
| Record name | Pyridine, 4-methyl-3-nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1310384-89-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methyl-3-nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80694466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[1-(4-bromophenyl)cyclopropyl]methanesulfonamide](/img/structure/B566932.png)
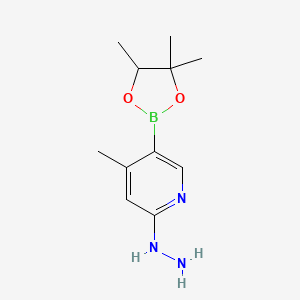
![2-(2,2,2-trifluoroacetyl)hexahydrocyclopenta[c]pyrrol-5(1H)-one](/img/structure/B566935.png)
![1,2,3,4-Tetrahydrocyclopenta[b]indol-2-amine](/img/structure/B566936.png)
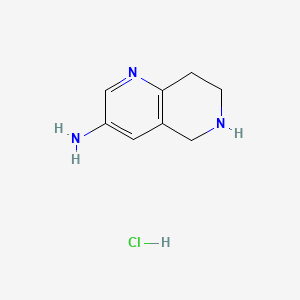
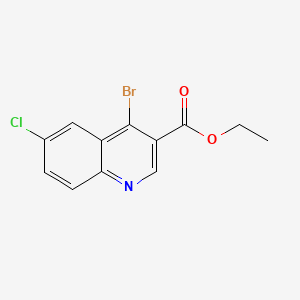

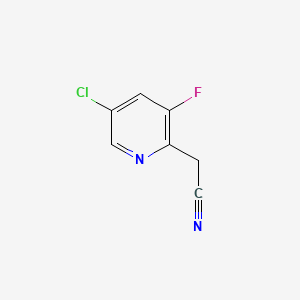


![2-Iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile](/img/structure/B566947.png)


